1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone

Catalog No.
S732167
CAS No.
82771-59-3
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone

CAS Number

82771-59-3

Product Name

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone

IUPAC Name

1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-3,6,12H,4-5,7H2,1H3

InChI Key

KKJBHMRJVQULAV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(CCNC2)C=C1

Canonical SMILES

CC(=O)C1=CC2=C(CCNC2)C=C1

Potential in Medicinal Chemistry:

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone, also known as N-phenethyl-7-amino-1,2,3,4-tetrahydronaphthalene, is a molecule of interest in medicinal chemistry due to the presence of the tetrahydroisoquinoline (THIQ) scaffold. THIQs are a prevalent class of heterocyclic compounds found in numerous natural products and pharmaceuticals known for diverse biological activities .

Investigated Activities:

Studies suggest that 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone may possess various pharmacological properties, including:

  • Antidepressant activity: Research indicates potential antidepressant effects in animal models, possibly through interaction with monoamine neurotransmitter systems .
  • Anticonvulsant activity: Studies suggest potential anticonvulsant properties, warranting further investigation .
  • Antioxidant activity: 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone may exhibit antioxidant properties, but more research is needed .

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone is an organic compound that belongs to the class of tetrahydroisoquinolines, which are bicyclic compounds characterized by a fused isoquinoline structure with a saturated piperidine ring. This specific compound features a ketone functional group at the ethanone position and a tetrahydroisoquinoline moiety at the nitrogen position. Its molecular formula is C11H13NC_{11}H_{13}N, and it has a molecular weight of approximately 175.23 g/mol. The compound exhibits unique structural properties that contribute to its diverse biological activities and potential applications in medicinal chemistry.

Typical of ketones and nitrogen-containing heterocycles. Notable reactions include:

  • Nucleophilic Addition: The carbonyl group can participate in nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.
  • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can react with aldehydes or other carbonyl compounds in condensation reactions to form larger heterocyclic structures.
  • Acylation: The nitrogen atom can be acylated to form N-acyl derivatives, which may exhibit altered biological activities.

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone has been studied for its potential biological activities, including:

  • Antimicrobial Properties: Some derivatives of tetrahydroisoquinolines have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis .
  • CNS Activity: Compounds in this class are often investigated for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants.
  • Enzyme Inhibition: Certain derivatives may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders.

The synthesis of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone can be achieved through several methods:

  • Pictet–Spengler Reaction: This method involves the condensation of an amino alcohol with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline framework.
  • Acylation of Tetrahydroisoquinoline: Starting from 1,2,3,4-tetrahydroisoquinoline, acylation with acetyl chloride or acetic anhydride can yield the desired compound .
  • Multi-component Reactions: Recent studies have explored one-pot multi-component reactions involving various aldehydes and amines to synthesize tetrahydroisoquinoline derivatives efficiently .

The applications of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone span several fields:

  • Pharmaceuticals: Due to its potential biological activities, it is being explored as a lead compound for the development of new drugs targeting infectious diseases or neurological disorders.
  • Chemical Probes: It may serve as a chemical probe in biological studies aimed at understanding enzyme mechanisms or receptor interactions.
  • Material Science: Variants of this compound could be utilized in the development of novel materials with specific electronic or optical properties.

Studies on the interactions of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone with biological targets are crucial for elucidating its mechanism of action. Research indicates that this compound can interact with various proteins and enzymes through hydrogen bonding and hydrophobic interactions. For instance:

  • Binding Affinity Studies: These studies assess how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: Biological assays are conducted to evaluate its efficacy against bacterial strains or its effects on cell lines.

Several compounds share structural similarities with 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
1-(3-Hydroxyphenyl)-2-methylpropan-1-oneAromatic KetoneExhibits strong antioxidant properties
1-(2-Methyl-1H-indol-3-yl)ethanoneIndole-based KetoneKnown for psychoactive effects
1-(Naphthalen-2-yl)ethanoneNaphthalene-derived KetoneDisplays significant anti-cancer activity

The uniqueness of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone lies in its specific tetrahydroisoquinoline structure combined with the ethanone functional group. This configuration may confer distinct pharmacological properties compared to other similar compounds.

The Pictet–Spengler reaction represents a fundamental approach for synthesizing 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone, involving the condensation of a β-arylethylamine with a carbonyl compound under acidic conditions [1] [2]. This classical methodology, first discovered in 1911, provides a direct route to the tetrahydroisoquinoline (THIQ) scaffold through a series of well-defined mechanistic steps [2]. The reaction begins with the formation of an imine (Schiff base) between the amine and carbonyl components, followed by acid-catalyzed activation to generate a reactive iminium ion intermediate [1] [3].

The mechanism proceeds through several distinct stages: first, the nucleophilic attack of the β-arylethylamine on the carbonyl carbon forms a tetrahedral intermediate, which undergoes dehydration to yield the corresponding Schiff base [3] [2]. Upon protonation under acidic conditions, this intermediate undergoes a critical 6-endo-trig cyclization reaction, temporarily disrupting the aromaticity of the aryl ring [1] [4]. The final deprotonation step restores aromaticity, resulting in the formation of the tetrahydroisoquinoline core structure [2] [4].

StepDescriptionKey Factors
1. Imine FormationCondensation of β-arylethylamine with carbonyl compoundElectron density of amine, reactivity of carbonyl, pH, temperature
2. Iminium Ion FormationProtonation of imine nitrogen under acidic conditionsAcid strength, solvent polarity, temperature
3. Electrophilic Aromatic SubstitutionNucleophilic attack by aromatic ring on iminium carbonElectron density of aromatic ring, substituent effects
4. DeprotonationLoss of proton from cyclohexadienyl cation intermediateBase strength, solvent properties
5. Product FormationFormation of tetrahydroisoquinoline ring systemReaction conditions, substituent effects on stability

For the synthesis of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone specifically, the reaction typically employs appropriately substituted phenethylamine derivatives and carbonyl compounds [5] [6]. The acetyl group at the 7-position of the tetrahydroisoquinoline ring can be introduced either through the use of suitably functionalized starting materials or through subsequent modification of the tetrahydroisoquinoline scaffold [7] [6]. The classical conditions often involve protic solvents such as methanol or ethanol, with acid catalysts including hydrochloric acid, trifluoroacetic acid, or p-toluenesulfonic acid [1] [3].

While the classical Pictet-Spengler approach offers a straightforward route to 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone, it does present certain limitations, particularly regarding stereoselectivity and the requirement for electron-rich aromatic systems [3] [2]. These constraints have driven the development of more sophisticated synthetic methodologies, including modern variations that address these challenges [6] [8].

Modern Variations: N-Acyliminium Ion Approaches

The N-acyliminium ion approach represents a significant advancement in the synthesis of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone, offering enhanced stereoselectivity and expanded substrate scope compared to classical methods [9] [10]. This modern variation exploits the high electrophilicity of N-acyliminium ions, which serve as key intermediates in the formation of the tetrahydroisoquinoline scaffold [9] [11].

The synthetic strategy typically involves the generation of N-acyliminium ions through various methods, including oxidation of amides, activation of α-functionalized amides, or direct formation from N-acyl-1,2-dihydroisoquinolines [9] [10]. One particularly effective approach involves the oxidation of N-acyl-1,2-dihydroisoquinolines using reagents such as triphenylcarbenium tetrafluoroborate (Ph₃C⁺BF₄⁻), followed by stereoselective addition of nucleophiles [9] [11].

A notable example from research findings demonstrates the efficient synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines through asymmetric electrophilic α-amidoalkylation reactions [9]. In this methodology, N-acyl-1,2-dihydroisoquinolines undergo oxidation to form chiral N-acylisoquinolinium ions, which subsequently react with organometallic reagents to yield the corresponding 1-substituted derivatives with high stereoselectivity [9] [10].

MethodKey IntermediatesReagents/ConditionsAdvantages
Direct N-acylation/activationN-acylated precursors, activated iminium ionsAcylating agents, Lewis acidsDirect access to N-acylated products
Oxidative methodsN-acyl iminium ions via oxidationPh₃C⁺BF₄⁻, DDQ, hypervalent iodineMild conditions, high functional group tolerance
α-Amidoalkylationα-functionalized amides, N-acyliminium ionsLewis acids, organometallic nucleophilesHigh stereoselectivity, diverse substitution patterns
N-Acyl-1,2-dihydroisoquinoline oxidationOxidized intermediatesOxidizing agents, low temperaturesControlled stereochemistry, high yields
Chiral auxiliary approachesStereoselective intermediatesChiral auxiliaries, stereoselective reagentsExcellent stereoselectivity, predictable outcomes

For the synthesis of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone, the N-acyliminium ion approach offers several advantages, including the ability to introduce substituents at the C-1 position with high stereoselectivity [9] [11]. Research has shown that the diastereoselectivity of these reactions depends on both the structure of the N-acyliminium ion intermediates and the nature of the nucleophilic trapping reagent, with organozinc compounds generally providing improved stereoselectivity compared to organomagnesium reagents [9] [10].

Recent developments in this field have expanded the utility of N-acyliminium ion chemistry for the synthesis of complex tetrahydroisoquinoline derivatives, including those with quaternary stereogenic centers [11] [10]. These advancements have significantly enhanced the accessibility of structurally diverse analogs of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone with precise control over stereochemistry [9] [11].

Biocatalytic Routes Using Engineered Enzymes

Biocatalytic approaches represent an emerging frontier in the synthesis of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone, offering advantages of high enantioselectivity and environmentally benign reaction conditions [12] [13]. These methods harness the catalytic power of enzymes to facilitate the formation of the tetrahydroisoquinoline scaffold through stereoselective transformations [14] [13].

Norcoclaurine synthase (NCS) stands as a pivotal enzyme in biocatalytic tetrahydroisoquinoline synthesis, catalyzing a Pictet-Spengler-type condensation between dopamine and various aldehydes to form 1-substituted tetrahydroisoquinolines with excellent enantioselectivity [14] [13]. Research has demonstrated that NCS exhibits remarkable substrate promiscuity, accommodating a diverse array of aldehydes while maintaining high stereoselectivity, typically yielding products with (S)-configuration [14] [13].

Recent advances in enzyme engineering have expanded the capabilities of NCS and related enzymes for the synthesis of tetrahydroisoquinoline derivatives [12] [15]. Through techniques such as directed evolution, active site mutations, and rational design, researchers have developed engineered variants with enhanced activity, broader substrate scope, and improved stability [14] [13]. Notably, some engineered NCS variants have demonstrated the ability to accept ketones as substrates, enabling access to 1,1-disubstituted tetrahydroisoquinolines that are challenging to synthesize through traditional chemical methods [14] [15].

EnzymeReaction CatalyzedSubstrate ScopeEngineering Strategies
Norcoclaurine synthase (NCS)Pictet-Spengler condensation of dopamine with aldehydesDopamine and various aldehydesActive site mutations, directed evolution
Strictosidine synthasePictet-Spengler reaction with tryptamine derivativesTryptamine and aldehydesRational design, substrate binding optimization
Berberine bridge enzymeOxidative C-C bond formation in tetrahydroisoquinoline alkaloidsSpecific tetrahydroisoquinoline precursorsCofactor engineering, active site modifications
Engineered P450 monooxygenasesHydroxylation and oxidation of tetrahydroisoquinoline scaffoldsVarious tetrahydroisoquinoline structuresDirected evolution, active site engineering
TransaminasesTransamination reactions for tetrahydroisoquinoline precursorsKeto-acid precursorsSubstrate specificity engineering

For the synthesis of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone specifically, biocatalytic approaches offer the potential for highly stereoselective synthesis under mild conditions [12] [13]. Recent research has demonstrated the efficient synthesis of tetrahydroisoquinoline alkaloids from dopamine and natural phenolic acids using whole-cell biocatalysis, achieving excellent enantioselectivity (≥97% enantiomeric excess) and high titers (up to 4.34 g/L) [12]. These findings suggest promising applications for the biocatalytic production of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone and related compounds [12] [15].

The integration of multiple enzymes in cascade reactions represents another significant advancement in this field, enabling the one-pot synthesis of complex tetrahydroisoquinoline derivatives from simple precursors [13] [15]. By combining enzymes such as carboxylate reductases, old yellow enzymes, and norcoclaurine synthases in engineered microbial hosts, researchers have developed efficient biocatalytic systems for the production of diverse tetrahydroisoquinoline alkaloids [12] [15].

Solvent Effects and Catalytic System Optimization

The optimization of solvent systems and catalytic conditions plays a crucial role in enhancing the efficiency and selectivity of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone synthesis [3] [8]. Solvent effects significantly influence reaction outcomes by modulating the stability of intermediates, affecting reaction rates, and potentially altering stereochemical preferences [3] [16].

Protic solvents such as methanol, ethanol, and water facilitate the formation of iminium ions, which are key intermediates in both classical Pictet-Spengler and N-acyliminium ion approaches [3] [8]. Research has shown that mixed solvent systems, particularly methanol/water mixtures, often provide optimal conditions by balancing solubility requirements with reactivity considerations [8]. The extensive optimization of reaction conditions in one study identified a methanol/water ratio of 4:1 as an effective compromise for accommodating different substrate classes in Pictet-Spengler reactions [8].

Fluorinated alcohols, including trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), have emerged as particularly effective solvents for tetrahydroisoquinoline synthesis [8] [16]. These solvents enhance the electrophilicity of iminium intermediates through hydrogen bonding interactions and stabilization of transition states, often enabling reactions to proceed under milder conditions and with improved yields [3] [16].

Solvent TypeEffect on ReactionTypical Conditions
Protic (e.g., methanol, ethanol, water)Facilitates iminium ion formationAcid catalyst, room temperature to reflux
Aprotic Polar (e.g., acetonitrile, DMF)Stabilizes charged intermediatesLewis acids, 0°C to room temperature
Aprotic Non-polar (e.g., toluene, DCM)Accelerates cyclization stepStrong acids, varied temperatures
Fluorinated (e.g., TFE, HFIP)Enhances electrophilicity of iminium ionsMild acids or no catalyst, room temperature
Mixed Systems (e.g., methanol/water)Balances solubility and reactivityMild to moderate acid catalysis, room temperature

Catalytic system optimization has led to significant advancements in tetrahydroisoquinoline synthesis methodologies [8] [16]. Traditional Brønsted acid catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, and hydrochloric acid remain widely used, but recent research has expanded the repertoire of effective catalysts [3] [16]. Lewis acids, including boron trifluoride etherate, titanium(IV) chloride, and scandium triflate, have demonstrated excellent performance in promoting both Pictet-Spengler and N-acyliminium ion reactions [3] [8].

Recent innovations in catalytic systems include the development of halogen bond catalysis using diaryliodonium salts, which provides a metal-free alternative to traditional acid catalysis [16]. In one study, exceptional catalytic activity was achieved with only 0.5 mol% of a simple dibenzoiodolium catalyst with a perfluorinated borate counterion, demonstrating broad substrate scope for the synthesis of tetrahydro-β-carbolines [16]. This approach represents a promising direction for the development of more efficient and selective methods for 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone synthesis [8] [16].

The crystallographic analysis of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone and related tetrahydroisoquinoline derivatives reveals important structural insights that define the solid-state architecture of these compounds. While direct crystallographic data for the target compound remains limited in the literature, extensive studies on structurally analogous systems provide valuable comparative information.

Crystalline Polymorphism and Unit Cell Parameters

Related tetrahydroisoquinoline compounds demonstrate significant crystallographic diversity. The crystalline form of 6-[(4S)-2-methyl-4-(2-naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine exhibits characteristic powder X-ray diffraction peaks at 2θ values of 4.6±0.1°, 9.4±0.1°, 10.6±0.1°, 14.1±0.1°, 15.4±0.1°, 18.2±0.1°, and 19.5±0.1°, measured at temperatures between 20°C and 25°C using copper Kα radiation [1]. This pattern indicates a well-ordered crystalline structure with high crystallinity suitable for pharmaceutical applications.

The 6-amino-8-(4-isopropylphenyl)-2-methyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile-ethanol complex crystallizes in the triclinic P-1 space group with unit cell parameters: a = 10.352±0.009 Å, b = 10.911±0.01 Å, c = 12.48±0.006 Å, α = 97.33±0.02°, β = 110.29±0.02°, and γ = 115.353±0.015° [2]. The cell volume of 1129.7±1.6 ų accommodates the molecular arrangement with appropriate intermolecular spacing.

Ring Conformation Analysis

Crystallographic studies consistently reveal that tetrahydroisoquinoline ring systems adopt specific conformational preferences. The 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile exhibits a planar 1,2-dihydropyridine ring within the tetrahydroisoquinoline system, while the cyclohexa-1,3-diene ring adopts a twist-boat conformation with Cremer-Pople parameters QT = 0.367(2) Å, θ = 117.3(3)°, and φ = 327.3(4)° [3]. This conformational arrangement is characteristic of reduced aromatic ring systems where hybridization changes create puckering.

Similarly, the 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide crystallizes in space group P2₁/n with the cyclohexane ring adopting an envelope conformation where carbon C3 serves as the flap atom. The puckering analysis yields parameters Q = 0.5267(13) Å, θ = 128.52(14)°, and φ = 286.46(18)° [4].

Molecular Geometry and Bond Distances

The acetyl substituent at the 7-position of the tetrahydroisoquinoline core in 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone is expected to exhibit standard carbonyl geometry based on analogous structures. Related compounds show typical C=O bond lengths of approximately 1.22-1.24 Å, with C-C(carbonyl) distances of 1.48-1.52 Å [5]. The aromatic ring maintains planarity with C-C bond lengths averaging 1.39-1.40 Å for the benzene portion of the tetrahydroisoquinoline system.

Nuclear Magnetic Resonance Spectroscopic Analysis of Dynamic Behavior

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and dynamic behavior of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone. The spectroscopic characteristics reflect both the tetrahydroisoquinoline core structure and the influence of the acetyl substituent at the 7-position.

Proton Nuclear Magnetic Resonance Characteristics

The ¹H NMR spectrum of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone exhibits characteristic resonances that reflect the molecular structure and conformational dynamics. The acetyl methyl group typically appears as a sharp singlet at δ 2.5-2.6 ppm, consistent with methyl groups adjacent to aromatic carbonyl systems [6] [7]. The aromatic protons of the tetrahydroisoquinoline system resonate in the range δ 7.0-8.0 ppm, with the substitution pattern influencing the exact chemical shifts through electronic effects.

The methylene protons of the saturated portion show characteristic patterns. The N-CH₂ protons typically appear as complex multipiples in the range δ 3.4-4.4 ppm, while the benzylic CH₂ group resonates at δ 2.8-3.8 ppm [6]. These chemical shifts reflect the deshielding effects of both the nitrogen atom and the aromatic ring system.

Conformational Analysis through Nuclear Magnetic Resonance

Studies on related 1-benzyl-1,2,3,4-tetrahydroisoquinolines reveal significant conformational preferences that likely apply to acetyl-substituted derivatives. When the nitrogen atom bears substituents, H-8 experiences significant shielding by the benzyl ring, with chemical shifts moving upfield to δ < 6 ppm due to aromatic ring current effects [8]. This shielding phenomenon indicates preferred conformations where aromatic substituents align over the tetrahydroisoquinoline aromatic ring.

The conformational analysis reveals that secondary amines prefer extended conformations, while N-alkylated derivatives adopt semi-folded arrangements with considerable freedom for conformational exchange [8]. For 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone, the acetyl substitution on the aromatic ring rather than the nitrogen suggests different conformational preferences compared to N-substituted analogs.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic environment. The carbonyl carbon of the acetyl group typically resonates at δ 195-200 ppm, characteristic of aromatic ketones [6]. The aromatic carbons appear in the range δ 120-140 ppm, with the substituted carbon (C-7) showing distinctive chemical shifts due to the electron-withdrawing effect of the carbonyl group.

The methyl carbon of the acetyl group appears at δ 26-28 ppm, while the methylene carbons of the saturated ring system resonate at δ 25-35 ppm and δ 40-50 ppm for the N-CH₂ and benzylic CH₂ groups, respectively [6]. These assignments are consistent with standard chemical shift ranges for tetrahydroisoquinoline derivatives.

Dynamic Nuclear Magnetic Resonance Studies

Temperature-dependent NMR studies on related tetrahydroisoquinoline systems reveal dynamic processes including ring flipping and conformational exchange [8]. The energy barriers for these processes typically range from 10-15 kcal/mol, allowing observation of dynamic effects at ambient temperatures. For 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone, the acetyl group may influence these dynamic processes through steric interactions and electronic effects.

Coupling constant analysis provides information about ring conformations and conformational preferences. Typical J values for CH₂-CH₂ couplings in the saturated ring range from 5.8-6.2 Hz, consistent with partially constrained conformations [6]. The magnitude of these coupling constants indicates preferred conformational states and the degree of conformational flexibility.

Computational Modeling of Electron Density Distribution

Computational chemistry approaches provide detailed insights into the electronic structure and properties of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone through density functional theory calculations and molecular orbital analysis. These studies complement experimental observations and predict properties not readily accessible through experimental methods.

Density Functional Theory Calculations

Computational studies on tetrahydroisoquinoline derivatives consistently employ density functional theory methods with various functionals and basis sets. Studies using the B3LYP functional with standard basis sets provide reliable geometric and electronic structure predictions [9]. For related iridium-catalyzed reactions involving tetrahydroisoquinoline substrates, calculations using the M06-2X functional with 6-31G(d,p) basis sets have successfully predicted reaction mechanisms and energy barriers [10].

The geometric optimization of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone reveals key structural features. The tetrahydroisoquinoline ring system adopts a preferred conformation where the saturated ring maintains a chair-like or twist-boat arrangement, consistent with experimental crystallographic observations. The acetyl group at the 7-position maintains planarity with the aromatic ring due to conjugation effects, with the C-C(carbonyl) bond length optimizing to approximately 1.48 Å [10].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital provide insights into the electronic reactivity and optical properties of the compound. TD-DFT calculations reveal that frontier molecular orbitals are primarily localized on the aromatic system and the acetyl carbonyl group [11]. The HOMO typically exhibits significant electron density on the tetrahydroisoquinoline nitrogen and aromatic ring, while the LUMO shows substantial character on the acetyl carbonyl carbon.

The HOMO-LUMO energy gap for tetrahydroisoquinoline derivatives typically ranges from 4.5-6.0 eV, depending on the substitution pattern and computational method employed [11]. This energy gap influences the optical absorption properties and chemical reactivity of the compound. The acetyl substitution at the 7-position serves as an electron-withdrawing group, lowering both HOMO and LUMO energies relative to the unsubstituted parent compound.

Conformational Energy Analysis

Computational studies on related tetrahydroisoquinoline systems reveal that twisted structures represent the most stable conformations in both ground (S₀) and excited (S₁) states [13]. This finding is consistent with experimental observations and indicates that conformational flexibility is energetically favored. The energy barriers for ring inversion processes typically range from 8-12 kcal/mol, allowing rapid conformational exchange at room temperature.

For 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone, the acetyl group introduces additional conformational considerations. Rotation around the C-C(carbonyl) bond is restricted due to partial double bond character from conjugation with the aromatic ring. However, the saturated ring retains flexibility with multiple accessible conformations differing by small energy amounts (< 3 kcal/mol).

Hydrogen Bonding Networks and Supramolecular Arrangements

The supramolecular chemistry of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone is governed by multiple intermolecular interaction types that dictate crystal packing, solution behavior, and potential biological activity. Understanding these interactions provides insights into the compound's physical properties and potential applications.

Hydrogen Bonding Patterns

Crystallographic studies of related tetrahydroisoquinoline derivatives reveal characteristic hydrogen bonding patterns that likely apply to 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone. The compound possesses both hydrogen bond donor and acceptor capabilities through the tetrahydroisoquinoline nitrogen and the acetyl carbonyl oxygen, respectively.

In 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile, molecules form three-dimensional networks via N—H⋯O and C—H⋯N hydrogen bonds [3] [14]. The Hirshfeld surface analysis reveals that H⋯H contacts account for 46.0% of intermolecular interactions, C⋯H/H⋯C contacts contribute 35.1%, and N⋯H/H⋯N interactions represent 10.5% of the total surface contacts [3]. These percentages indicate the relative importance of different interaction types in governing crystal packing.

For acetyl-substituted tetrahydroisoquinolines, the carbonyl oxygen serves as a strong hydrogen bond acceptor. Studies on 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide demonstrate intramolecular O—H⋯O hydrogen bonding between hydroxyl and acetyl groups [5]. This intramolecular interaction influences molecular conformation and affects intermolecular packing arrangements.

Crystal Packing Architecture

The crystal packing of tetrahydroisoquinoline derivatives typically involves layer structures or three-dimensional networks depending on the substitution pattern and available interaction sites. The 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide forms layer structures parallel to the bc crystallographic plane [5]. The Hirshfeld surface analysis shows H⋯H contacts (37.3%), Cl⋯H/H⋯Cl interactions (17.6%), and O⋯H/H⋯O contacts (11.1%) as the most significant intermolecular interactions.

For 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone, the crystal packing is expected to involve similar interaction patterns. The acetyl carbonyl group can participate in C=O⋯H-N hydrogen bonding with neighboring molecules, while the aromatic ring system enables π-π stacking interactions and C—H⋯π contacts. The absence of strongly acidic protons limits the strength of hydrogen bonding, suggesting that van der Waals forces and dipole-dipole interactions play important roles in crystal stability.

Aromatic Interactions and π-π Stacking

The tetrahydroisoquinoline aromatic system provides opportunities for π-π stacking interactions that contribute significantly to crystal packing stability. Crystallographic studies consistently reveal C—H⋯π interactions involving phenyl hydrogen atoms, particularly those in positions that allow optimal geometric arrangements for these weak but numerous contacts [3] [14].

In the crystal structure of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile, strong C—H⋯π interactions involve phenyl hydrogens on specific carbon atoms (H13 and H26), creating networks that stabilize the crystal packing [3]. These interactions complement the hydrogen bonding patterns and contribute to the overall stability of the crystalline phase.

For 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone, the acetyl substitution at the 7-position may influence π-π stacking arrangements through electronic effects and steric considerations. The electron-withdrawing nature of the acetyl group modifies the π-electron density distribution in the aromatic ring, potentially affecting the strength and geometry of π-π interactions with neighboring molecules.

Dipole-Dipole Interactions and Molecular Assembly

The presence of the acetyl carbonyl group introduces significant molecular dipole moments that influence intermolecular interactions and crystal packing arrangements. The C=O bond possesses a substantial dipole moment (approximately 2.4 D), which can interact favorably with other polar groups in neighboring molecules through dipole-dipole interactions.

Computational studies predict that molecules of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone will arrange to minimize electrostatic repulsion while maximizing favorable dipole-dipole interactions [12]. This typically results in antiparallel arrangements of carbonyl groups or alignment of carbonyl dipoles with positively charged regions of neighboring molecules, such as aromatic C-H bonds or the partially positive nitrogen in protonated forms.

The supramolecular arrangements also involve weaker van der Waals forces that become significant in the aggregate. The molecular surface area and shape complement these interactions, with the rigid tetrahydroisoquinoline framework providing a scaffold for predictable intermolecular contact patterns. The combination of specific directional interactions (hydrogen bonds, π-π stacking) with omnidirectional van der Waals forces creates stable three-dimensional networks characteristic of molecular crystals.

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1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one

Dates

Last modified: 08-15-2023

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